molecular formula C12H15N3O2S B040421 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 122772-20-7

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B040421
CAS RN: 122772-20-7
M. Wt: 265.33 g/mol
InChI Key: VNNWZCWDOJBXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a six-membered carbon ring, akin to benzene) with two methoxy (OCH3) groups attached at the 3rd and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

This compound can be synthesized through a cyclization reaction involving monocarbonyl curcuminoid and ethyl hydrazinobenzoate . It’s characterized by techniques like NMR , FTIR , UV-Vis , and HRMS to confirm its structure and purity. This foundational work is crucial for all subsequent applications.

DNA Interaction Studies

The compound exhibits potential interaction with DNA, which is significant for understanding its role in biological systems. DNA thermal denaturation and viscosity measurements indicate that it can intercalate with DNA, causing an increase in melting temperature and viscosity . This property is essential for designing drugs that target genetic material.

Cytotoxicity Against Tumor Cells

Research has evaluated the compound’s cytotoxic effects against resistant and non-resistant tumor cell lines . Understanding its cytotoxicity is vital for developing new chemotherapeutic agents, especially for drug-resistant cancers.

Muscle Relaxant Intermediate

Derivatives of this compound have been used as intermediates in the synthesis of muscle relaxants like papaverin . This application is important in pharmaceutical manufacturing and medicinal chemistry.

Anti-Proliferative Effects

Some derivatives have shown in vitro anti-proliferative effects and can arrest cancer cells at the G2 checkpoint . This application is crucial for cancer treatment, as it can halt the progression of the disease by stopping cell division.

N-Mannich Base Formation

The compound can react to form N-Mannich bases, which are useful intermediates in organic synthesis . These bases have applications in producing various pharmaceuticals and are valuable in synthetic organic chemistry.

Nitrogen Heterocycles in Drug Design

Given that nitrogen heterocycles are core structures in many drugs, this compound’s structure could be pivotal in the design of new small-molecule drugs . Its study contributes to the broader field of drug discovery.

MDR Reversal Studies

Although not successful in one study, the compound’s potential for multidrug resistance (MDR) reversal was investigated . This is a significant area of research, as overcoming MDR can make treatments for diseases like cancer more effective.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Triazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNWZCWDOJBXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351719
Record name 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

122772-20-7
Record name 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.